CLogP Lowering by 0.53 Units Relative to 2-(Phenylsulfonyl)-THIQ Improves Aqueous Compatibility
The target hydrochloride salt exhibits a CLogP of 2.811 . In contrast, the des-amino analog 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 79409-51-1) has a predicted LogP of 3.34 (ACD/Labs) . This reduction of 0.53 log units is attributable to the primary amine hydrochloride substituent, which increases polarity and hydrogen-bonding capacity. Lower LogP values typically correlate with improved aqueous solubility and reduced non-specific binding in biochemical assays.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (CLogP) |
|---|---|
| Target Compound Data | 2.811 |
| Comparator Or Baseline | 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: LogP = 3.34 |
| Quantified Difference | Target compound CLogP is 0.53 log units lower |
| Conditions | Target: computed CLogP (Enamine); Comparator: ACD/LogP (ChemSpider/ACD Labs Percepta v14.00) |
Why This Matters
A CLogP below 3.0 is within the preferred range for lead-like chemical space, making this compound more suitable for fragment-based screening and aqueous biochemical assay panels than the higher-logP comparator.
